(4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid

Platelet aggregation inhibition Antithrombotic Pyrazole acetic acid

(4,5-Diphenyl-1H-pyrazol-1-yl)acetic acid (CAS 24301-67-5) is a heterocyclic carboxylic acid belonging to the diphenylpyrazole acetic acid class, characterized by a pyrazole ring substituted with phenyl groups at the 4- and 5-positions and an acetic acid moiety at the 1-position. This specific substitution pattern distinguishes it from other diphenylpyrazole isomers (e.g., 3,4-diphenyl, 3,5-diphenyl) and is critical for its pharmacological profile as a platelet aggregation inhibitor and its synthetic utility as a precursor to the antiarrhythmic drug ipazilide.

Molecular Formula C17H14N2O2
Molecular Weight 278.311
CAS No. 24301-67-5
Cat. No. B2885823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid
CAS24301-67-5
Molecular FormulaC17H14N2O2
Molecular Weight278.311
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N(N=C2)CC(=O)O)C3=CC=CC=C3
InChIInChI=1S/C17H14N2O2/c20-16(21)12-19-17(14-9-5-2-6-10-14)15(11-18-19)13-7-3-1-4-8-13/h1-11H,12H2,(H,20,21)
InChIKeyGQUXXZISQANQTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4,5-Diphenyl-1H-pyrazol-1-yl)acetic acid (CAS 24301-67-5) – A Differentiated Diphenylpyrazole Acetic Acid Scaffold


(4,5-Diphenyl-1H-pyrazol-1-yl)acetic acid (CAS 24301-67-5) is a heterocyclic carboxylic acid belonging to the diphenylpyrazole acetic acid class, characterized by a pyrazole ring substituted with phenyl groups at the 4- and 5-positions and an acetic acid moiety at the 1-position . This specific substitution pattern distinguishes it from other diphenylpyrazole isomers (e.g., 3,4-diphenyl, 3,5-diphenyl) and is critical for its pharmacological profile as a platelet aggregation inhibitor and its synthetic utility as a precursor to the antiarrhythmic drug ipazilide . The compound is available from multiple global suppliers at purities ranging from 95% to ≥98% for pharmaceutical R&D and quality control applications.

Why 3,5-Diphenyl or 3,4-Diphenyl Pyrazole Acetic Acid Isomers Cannot Substitute (4,5-Diphenyl-1H-pyrazol-1-yl)acetic acid


Diphenylpyrazole acetic acid positional isomers are not functionally interchangeable. In a standardized human platelet aggregation assay, the 4,5-diphenyl substitution pattern exhibited superior antiplatelet potency compared to the 3,4-diphenyl and 1,5-diphenyl counterparts; the free acid form (4,5-diphenyl-1H-pyrazol-1-yl)acetic acid demonstrated an IC50 of 0.30 mcg/mL vs. ADP-induced aggregation, while its 3,4-diphenyl isomer required a higher concentration (IC50 = 0.35 mcg/mL) to achieve equivalent inhibition . The 1,5-diphenyl-1H-pyrazol-3-yl analog was markedly less active (IC50 = 0.67 mcg/mL). This positional dependence of biological activity means that generic substitution of isomeric compounds cannot be assumed to yield equivalent pharmacological or functional performance, underscoring the need for careful compound selection in research and procurement.

Quantitative Differentiation Evidence for (4,5-Diphenyl-1H-pyrazol-1-yl)acetic acid (CAS 24301-67-5)


Platelet Aggregation Inhibition (Acid Form): 4,5-Diphenyl vs. 3,4-Diphenyl and 1,5-Diphenyl Isomers

In a direct head-to-head comparison within the same patent and assay, the acid form of (4,5-diphenyl-1H-pyrazol-1-yl)acetic acid (example 3) inhibited ADP-induced human platelet aggregation with an IC50 of 0.30 mcg/mL, outperforming the 3,4-diphenyl-1H-pyrazol-1-yl acetic acid isomer (example 2, IC50 = 0.35 mcg/mL) and the 1,5-diphenyl-1H-pyrazol-3-yl isomer (example 5, IC50 = 0.67 mcg/mL) . The percent difference relative to the 3,4-diphenyl isomer is 14.3%, while the improvement over the 1,5-diphenyl isomer is 55.2%.

Platelet aggregation inhibition Antithrombotic Pyrazole acetic acid

Platelet Aggregation Inhibition (Methyl Ester): 4,5-Diphenyl vs. 3,4-Diphenyl Isomers

The methyl ester derivative of (4,5-diphenyl-1H-pyrazol-1-yl)acetic acid (example 1(b)) inhibited ADP-induced platelet aggregation with an IC50 of 0.20 mcg/mL, marginally lower than the 3,4-diphenyl-1H-pyrazol-1-yl methyl ester (example 1(a), IC50 = 0.21 mcg/mL) . Though the difference is small (4.8%), the consistency across both acid and ester forms reinforces that the 4,5-diphenyl substitution provides a modest but reproducible advantage over the 3,4-diphenyl configuration.

Platelet aggregation inhibition Ester prodrug Pyrazole derivatives

Synthetic Utility as Exclusive Precursor to the Class III Antiarrhythmic Ipazilide

(4,5-Diphenyl-1H-pyrazol-1-yl)acetic acid serves as the direct synthetic precursor to ipazilide fumarate (CAS 115436-73-2), a Class III antiarrhythmic agent that prolongs ventricular refractoriness and possesses antiectopic activity . No other diphenylpyrazole isomer (e.g., 3,5-diphenyl or 3,4-diphenyl acetic acids) has been reported as a precursor to a clinically studied antiarrhythmic drug with documented pharmacokinetic and safety profiling in rats and dogs . The compound is commercially available at ≥98% purity (NLT 98%, MolCore), ensuring suitability for GLP-compliant synthesis and quality-controlled intermediate procurement .

Antiarrhythmic Ipazilide Drug synthesis intermediate

High-Impact Application Scenarios for (4,5-Diphenyl-1H-pyrazol-1-yl)acetic acid (CAS 24301-67-5)


Antiplatelet Drug Discovery and SAR Programs Requiring Isomeric Precision

Given the 1.17- to 2.23-fold greater platelet aggregation inhibitory potency of the 4,5-diphenyl isomer over its 3,4-diphenyl and 1,5-diphenyl analogs in a standardized human platelet assay, researchers building structure-activity relationship (SAR) series should anchor their scaffold selection on the 4,5-diphenyl core to maximize baseline potency and reduce the need for additional potency-enhancing substituents . The acid form (IC50 = 0.30 mcg/mL) may be further derivatized for probing ester prodrug strategies, as the methyl ester form also outperforms the 3,4-diphenyl counterpart .

Ipazilide Analog Synthesis for Cardiac Electrophysiology Research

(4,5-Diphenyl-1H-pyrazol-1-yl)acetic acid is the definitive building block for synthesizing ipazilide and its structural analogs . Because ipazilide is a class III antiarrhythmic with demonstrated preclinical efficacy in prolonging ventricular refractoriness, possession of the correct positional isomer is non-negotiable for generating pharmacologically relevant compounds. Commercial availability at ≥98% purity supports reproducible synthesis and GLP-compliant in vivo studies .

Isomer-Specific Quality Control and Analytical Reference Standard Development

The distinct chromatographic and spectroscopic signatures of the 4,5-diphenyl isomer versus co-eluting 3,5-diphenyl or 3,4-diphenyl impurities necessitate the use of authentic reference material for method validation. Procurement of (4,5-diphenyl-1H-pyrazol-1-yl)acetic acid with specified purity (95% AKSci, ≥98% MolCore) enables development of robust HPLC/LC-MS methods capable of resolving critical positional isomer impurities, which is essential for pharmaceutical quality control laboratories handling diphenylpyrazole intermediates .

Pharmacology of Diphenylpyrazole Isomers: Investigating Position-Dependent Pharmacodynamics

The patent-reported differential platelet inhibition potencies (4,5-diphenyl IC50 = 0.30 mcg/mL vs. 3,4-diphenyl IC50 = 0.35 mcg/mL vs. 1,5-diphenyl IC50 = 0.67 mcg/mL) provide a clear rationale for systematic pharmacology studies examining how phenyl ring position modulates target engagement, pharmacokinetics, and toxicity . The compound can serve as a benchmark isomer in panels designed to interrogate structure-dependent biological outcomes in cardiovascular and anti-inflammatory contexts.

Quote Request

Request a Quote for (4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.